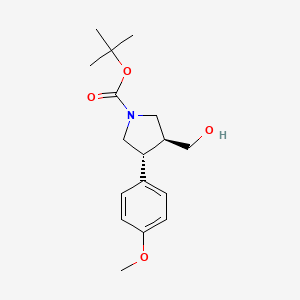

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chiral compound with a unique pyrrolidine structure that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis, and applications based on available research findings.

- Molecular Formula : C₁₇H₂₅NO₄

- Molecular Weight : 307.38 g/mol

- CAS Number : 1186654-76-1

- MDL Number : MFCD12028189

Synthesis

The synthesis of this compound typically involves:

- Formation of the pyrrolidine ring through cyclization of a suitable precursor.

- Introduction of the hydroxymethyl group via reduction or alkylation reactions.

- Addition of the methoxyphenyl group, often through electrophilic aromatic substitution.

- Finalization with tert-butyl ester formation using tert-butyl chloroformate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter pathways. The specific stereochemistry (3S,4R) enhances its binding affinity and selectivity towards these targets.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Properties : It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary studies have indicated that it could inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

Research Findings and Case Studies

Applications in Medicinal Chemistry

This compound serves as a valuable precursor in the synthesis of biologically active compounds. Its unique structure allows for:

- Development of novel therapeutics targeting central nervous system disorders.

- Exploration as a potential anti-inflammatory agent.

Safety and Handling

This compound is classified as an irritant; proper safety measures should be taken when handling it in laboratory settings.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that could be beneficial for treating various conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate exhibit anticancer properties. The presence of the methoxyphenyl group is thought to enhance the compound's ability to inhibit tumor growth by affecting cell signaling pathways involved in cancer progression.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their effects on cancer cell lines, demonstrating that modifications at the 4-position significantly increased cytotoxicity against breast cancer cells .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrrolidine derivatives. Research has shown that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study : An experimental study investigated the neuroprotective effects of pyrrolidine derivatives on models of Alzheimer's disease, indicating that certain structural modifications led to enhanced protective effects against amyloid-beta toxicity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving multi-step synthetic routes that include:

- Formation of the pyrrolidine ring

- Introduction of the hydroxymethyl and methoxyphenyl groups

These synthetic strategies are crucial for producing analogs with improved biological activity.

Applications in Drug Development

The compound's unique structure makes it a candidate for further development into therapeutic agents. Its potential applications include:

- Pain Management : Similar compounds have shown promise as analgesics.

- Antidepressant Properties : Some pyrrolidine derivatives are being investigated for their effects on mood regulation.

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(11-19)15(10-18)12-5-7-14(21-4)8-6-12/h5-8,13,15,19H,9-11H2,1-4H3/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZZPRNSPAPFF-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.